Introduction: The Significance of 4-Piperazin-1-yl-benzaldehyde in Modern Synthesis
Introduction: The Significance of 4-Piperazin-1-yl-benzaldehyde in Modern Synthesis
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Piperazin-1-yl-benzaldehyde
4-Piperazin-1-yl-benzaldehyde (CAS No. 27913-98-0) is a bifunctional organic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its structure uniquely combines the electrophilic reactivity of an aromatic aldehyde with the nucleophilic and basic nature of a piperazine ring. This duality makes it a versatile synthon for creating a diverse range of more complex molecules. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties and engage in key biological interactions.[3][4][5] Consequently, 4-Piperazin-1-yl-benzaldehyde is a compound of significant interest for researchers in drug discovery, where it is utilized as a lead compound for developing agents with potential antitumor, antimalarial, and antiviral activities.[2] This guide provides a comprehensive overview of its core chemical and physical properties, standardized protocols for its characterization, and essential safety information for laboratory professionals.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent selection for reactions and analysis, and purification strategies. The known properties of 4-Piperazin-1-yl-benzaldehyde are summarized below.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 27913-98-0 | [1][2][6] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2][6][7] |
| Molecular Weight | 190.24 g/mol | [1][6][7] |
| Boiling Point | 373.6 °C at 760 mmHg (Predicted) | [2][6] |
| Flash Point | 179.7 °C (Predicted) | [2][6] |
| Density | 1.123 g/cm³ (Predicted) | [2][6] |
| Melting Point | Not explicitly reported in public literature. | [2] |
| Appearance | Varies; typically a solid at room temperature. | Inferred |
| SMILES | O=Cc1ccc(N2CCNCC2)cc1 | [6] |
| InChI Key | BTTAIIUFVILNAC-UHFFFAOYSA-N | [6] |
Structural and Reactivity Overview
The molecule's functionality is best understood by examining its constituent parts: the benzaldehyde group and the piperazine ring.
Caption: Key reactive centers of 4-Piperazin-1-yl-benzaldehyde.
Section 2: Standard Experimental Characterization Protocols
For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. The following protocols outline standard, reliable methods for characterizing 4-Piperazin-1-yl-benzaldehyde.
Workflow for Physicochemical Analysis
A systematic approach ensures that all critical data is captured efficiently and accurately.
Caption: Systematic workflow for the characterization of a chemical sample.
Protocol: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline solid typically melts over a narrow range (0.5-1.0°C).[8] Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range.[9] This protocol uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.
-
Seal one end of a capillary tube by rotating it in the outer edge of a Bunsen burner flame.[9]
-
Press the open end of the cooled capillary tube into the powdered sample to pack a small amount of material.
-
Tap the sealed end gently on a hard surface to compact the sample to a height of 1-2 mm.[9][10]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a plateau temperature approximately 10-15°C below the expected melting point (if known from similar structures, otherwise a rapid preliminary run is needed).
-
-
Measurement:
-
Begin heating. Set a slow ramp rate of 1-2°C per minute as the temperature approaches the expected melting point.[8] This slow rate is critical for thermal equilibrium and an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.[11]
-
-
Validation:
-
Allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube to ensure reproducibility. Consistent results validate the measurement.
-
Protocol: Solubility Determination
Causality: Solubility dictates the choice of solvents for reactions, purification (crystallization), and analytical techniques (e.g., NMR, HPLC). A systematic screening in solvents of varying polarity provides a comprehensive solubility profile.
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents, such as:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Ethyl Acetate (intermediate polarity)
-
Dichloromethane (non-polar)
-
Hexanes (non-polar)
-
5% aq. HCl (to test basicity of the piperazine nitrogen)
-
5% aq. NaOH (to test for acidic protons, though none are expected)
-
-
Procedure:
-
Add approximately 10-20 mg of the compound to a small test tube.
-
Add 0.5 mL of the selected solvent.
-
Agitate the mixture vigorously for 1-2 minutes.[12] Observe if the solid dissolves completely.
-
If the compound dissolves, it is "soluble."
-
If it does not dissolve, gently warm the mixture. If it dissolves with heat, it is "soluble with heating."
-
If it remains undissolved, add another 0.5 mL of solvent and repeat agitation. If it remains undissolved, it is considered "sparingly soluble" or "insoluble."
-
-
Data Reporting: Record the results in a table, categorizing solubility as Soluble, Sparingly Soluble, or Insoluble for each solvent. Solubility in 5% HCl would strongly indicate the presence of the basic piperazine group.
Protocol: Acquiring a ¹H NMR Spectrum
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for confirming the structure of an organic molecule. It provides information on the number of different proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry vial.[13]
-
Add 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).[14][15][16] Deuterated solvents are used to avoid large interfering solvent signals in the spectrum.[15]
-
Optionally, add a small amount of an internal standard like Tetramethylsilane (TMS) for precise chemical shift calibration at 0.00 ppm.[15]
-
Ensure the sample dissolves completely. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[14] Particulates degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[13]
-
Shim the magnetic field to maximize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.[13]
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[13]
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.
-
Integrate the peaks to determine the relative ratios of protons in each environment.
-
Section 3: Safety and Handling
Trustworthiness: Proper handling of any chemical is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for 4-Piperazin-1-yl-benzaldehyde may not be universally available, guidelines can be established based on its functional groups (piperazine and benzaldehyde derivatives).
-
Hazard Classification: The compound is listed with the hazard code "Xi," indicating it is an irritant.[1][2][6] Similar compounds are known to cause skin, eye, and respiratory irritation.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Handling:
-
Storage:
References
-
4-PIPERAZIN-1-YL-BENZALDEHYDE CAS#: 27913-98-0. ChemWhat. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Cas 27913-98-0, 4-PIPERAZIN-1-YL-BENZALDEHYDE. LookChem. [Link]
-
experiment (1) determination of melting points. University of Technology, Iraq. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
-
Determination of Melting Point. Clarion University. [Link]
-
Solubility & Method for determination of solubility. Slideshare. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at El Paso. [Link]
-
4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O. PubChem. [Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]
-
How to Determine Solubility. wikiHow. [Link]
-
NMR Sample Preparation. University of Cambridge, Department of Chemistry. [Link]
-
NMR Spectroscopy. Michigan State University, Department of Chemistry. [Link]
-
Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. [Link]
-
4-(4-Isopropylpiperazin-1-yl)benzaldehyde | C14H20N2O. PubChem. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Supporting Information. American Chemical Society Publications. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
4-(Piperidin-1-yl)benzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]
-
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. PubChemLite. [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]
- US Patent for Method for the preparation of piperazine and its derivatives.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Cas 27913-98-0,4-PIPERAZIN-1-YL-BENZALDEHYDE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Piperazin-1-yl-benzaldehyde | 27913-98-0 | FP151440 [biosynth.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. aksci.com [aksci.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
- 20. fishersci.fr [fishersci.fr]
- 21. aksci.com [aksci.com]
